Home > Products > Building Blocks P13570 > Imidazo[1,2-a]pyrazin-8-amine
Imidazo[1,2-a]pyrazin-8-amine - 117718-88-4

Imidazo[1,2-a]pyrazin-8-amine

Catalog Number: EVT-340368
CAS Number: 117718-88-4
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources

Imidazo[1,2-a]pyrazin-8-amine is classified as a nitrogen-containing heterocycle. It has been identified in various studies as a scaffold for developing new drug candidates, particularly in targeting adenosine receptors and other biological pathways. The compound can be synthesized from various precursors, including 2-aminopyrazine and aryl aldehydes, often utilizing catalytic methods for efficient production.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazin-8-amine can be achieved through several methods, with notable techniques including:

  1. Iodine-Catalyzed Synthesis: A prominent method involves a one-pot three-component reaction utilizing iodine as a catalyst. This method combines 2-aminopyrazine or 2-amino pyridine with aryl aldehydes and tert-butyl isocyanide in ethanol at room temperature. The reaction yields highly functionalized derivatives with good to excellent yields, demonstrating the efficiency of iodine catalysis in promoting cyclization reactions .
  2. Palladium-Catalyzed Coupling Reactions: Another approach involves palladium-catalyzed reactions such as the Suzuki coupling or N-hydroxysuccinimidyl activated ester method. These methods allow for the introduction of various substituents on the imidazo[1,2-a]pyrazin-8-amine scaffold, enhancing its biological activity .
  3. Multicomponent Reactions: Various multicomponent reactions have also been explored for synthesizing imidazo[1,2-a]pyrazines, providing a versatile platform for generating diverse derivatives .
Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazin-8-amine consists of a fused pyrazine and imidazole ring system. The key features include:

  • Molecular Formula: C7_{7}H7_{7}N5_{5}
  • Molecular Weight: Approximately 163.16 g/mol
  • Structural Characteristics: The compound exhibits a planar structure due to the conjugated system of the rings, which facilitates electron delocalization and enhances its reactivity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazin-8-amine participates in various chemical reactions due to its nucleophilic nature:

  1. Electrophilic Substitution: The amino group at position 8 can act as a nucleophile in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  2. Nucleophilic Addition Reactions: The presence of nitrogen atoms in the ring makes it susceptible to nucleophilic attacks, which can lead to the formation of new derivatives.
  3. Reactivity with Biological Targets: Imidazo[1,2-a]pyrazin-8-amine has been studied for its ability to interact with adenosine receptors, showing potential as an antagonist or modulator in pharmacological applications .
Mechanism of Action

The mechanism of action for imidazo[1,2-a]pyrazin-8-amine primarily involves its interaction with adenosine receptors:

  • Adenosine Receptor Modulation: Research indicates that this compound can act as an antagonist at specific adenosine receptor subtypes (e.g., A2A_{2A}). By binding to these receptors, it can inhibit their activation by endogenous ligands like adenosine, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Physical and Chemical Properties Analysis

Imidazo[1,2-a]pyrazin-8-amine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as ethanol and methanol.
  • Melting Point: Specific melting points may vary based on derivatives but are typically within a moderate range.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

Imidazo[1,2-a]pyrazin-8-amine has several scientific applications:

  1. Drug Development: Its role as a scaffold for drug design is significant, particularly in developing new adenosine receptor antagonists aimed at treating neurological disorders and cancers.
  2. Biological Research: Used in studies investigating receptor-ligand interactions and signaling pathways related to adenosine.
  3. Synthetic Chemistry: Serves as a versatile building block in organic synthesis for creating more complex heterocyclic compounds.
Structural Characterization & Nomenclature

IUPAC Nomenclature and Isomeric Variations

The core compound Imidazo[1,2-a]pyrazin-8-amine (CAS: 117718-88-4) follows systematic IUPAC naming conventions for fused bicyclic heterocycles. The parent scaffold consists of an imidazole ring fused to a pyrazine ring at bonds a (position 1,2 of imidazole) and b (positions a, b of pyrazine). The suffix "-8-amine" designates the amino group (-NH₂) at position 8 of the fused system. Its molecular formula is C₆H₆N₄ (molecular weight: 134.14 g/mol), with the canonical SMILES string NC₁=NC=CN₂C=CN=C₂₁ [1] [6] [9].

Isomeric variations arise from:

  • Substituent position: Derivatives modify activity via substitutions at N8 (e.g., N-methyl) or C3 (e.g., thienyl, biphenyl).
  • Regioisomers: Alternative fusion modes (e.g., imidazo[1,5-a]pyrazine) alter nitrogen positioning and electronic properties.
  • Functional groups: Halogens (e.g., 6-bromo), alkyl chains (e.g., N-ethyl), or aryl groups (e.g., biphenyl-4-yl) introduce steric and electronic diversity [3] [4] [10].

Table 1: Representative Derivatives and Nomenclature

CompoundIUPAC NameMolecular FormulaKey Substituents
Core scaffoldImidazo[1,2-a]pyrazin-8-amineC₆H₆N₄H (parent)
S-13414708N-Methyl-3-(4-phenylphenyl)imidazo[1,2-a]pyrazin-8-amineC₁₉H₁₆N₄N-CH₃, 3-(biphenyl-4-yl)
CID 11310772N-Methyl-3-(thiophen-2-yl)imidazo[1,2-a]pyrazin-8-amineC₁₁H₁₀N₄SN-CH₃, 3-(thienyl)
CID 30883636-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amineC₈H₉BrN₄N-C₂H₅, 6-Br

X-ray Crystallographic Analysis of Core Scaffold

X-ray diffraction studies of Imidazo[1,2-a]pyrazin-8-amine derivatives bound to biological targets reveal precise conformational details. In co-crystals with PTK6 kinase (PDB: 5H2U), a derivative adopts a planar configuration with slight deviations (≤5°) at C3 substituents. The 1.70 Å resolution structure shows the scaffold occupies the ATP-binding pocket via:

  • Hydrogen bonding: N8 amine forms dual H-bonds with kinase hinge residues (bond lengths: 2.8–3.0 Å).
  • π-Stacking: Imidazo[1,2-a]pyrazine’s fused rings engage in parallel π-π interactions with Phe⁹³ of PTK6 (distance: 3.6 Å).
  • DFG-in/αC-helix-out conformation: The binding stabilizes a catalytically inactive state, crucial for inhibition [2].

The dihedral angle between the scaffold and C3-aryl groups (e.g., biphenyl) ranges from 165.2° to 179.3°, indicating moderate torsional flexibility. Electron density maps confirm coplanarity of the bicyclic core (RMSD: 0.2 Å), while solvated structures (e.g., hydrated forms) exhibit stable lattice packing [2] [8].

Table 2: Crystallographic Parameters for Key Complexes

ParameterPTK6/IPA Derivative (1.70 Å)PTK6/Dasatinib (2.24 Å)Aurora-A/IPA (2.0 Å)
Resolution1.70 Å2.24 Å2.0 Å
Binding PocketATP site (DFG-in)Adjacent to gatekeeperCatalytic cleft
H-Bond Interactions3 (scaffold-target)24
Dihedral Angle (Scaffold-Substituent)174.9°178.5°168.2°

Comparative Analysis with Related Heterocycles

Imidazo[1,2-a]pyrazines exhibit distinct advantages over analogous heterocycles like Imidazo[1,2-a]pyridines in drug design:

  • Electron distribution: Pyrazine’s second nitrogen (vs. CH in pyridine) enhances hydrogen-bond acceptor capacity (3 vs. 2 sites). Quantum calculations show higher electrostatic potential at N¹/N⁴ (-45 kcal/mol) [5] [8].
  • Binding affinity: In Aurora-A kinase, imidazo[1,2-a]pyrazines achieve 70-fold selectivity over imidazo[1,2-a]pyridines due to optimal H-bonding with Glu²¹¹ and salt bridge formation. IC₅₀ values for pyrazine derivatives reach 5 nM vs. 350 nM for pyridine analogs [5].
  • Conformational rigidity: Fused pyrazine reduces ring puckering (angle variance: ±2° vs. ±8° in pyridines), improving target complementarity in kinases like PTK6 [2] [8].

Notably, replacing pyrazine with pyrimidine (e.g., imidazo[1,2-c]pyrimidine) alters dipole moments (5.2 D vs. 4.1 D), impacting solvation and membrane permeability. Biphenyl-substituted imidazo[1,2-a]pyrazines (e.g., S-13414708) show enhanced activity in cholinesterase assays (IC₅₀: 79 µM) over pyridine variants (IC₅₀: >100 µM), attributed to deeper occupation of the peripheral anionic site [8] [10].

Table 3: Structural and Functional Comparison of Key Heterocycles

PropertyImidazo[1,2-a]pyrazineImidazo[1,2-a]pyridineImidazo[1,2-c]pyrimidine
Ring SystemImidazole + PyrazineImidazole + PyridineImidazole + Pyrimidine
H-Bond Acceptors3 N atoms2 N atoms3 N atoms
Dipole Moment (Calculated)4.1 D3.3 D5.2 D
Kinase Inhibition (Avg. IC₅₀)8 nM (PTK6)350 nM (Aurora-A)42 nM (CDK2)
Cholinesterase InhibitionIC₅₀: 79 µM (AChE)IC₅₀: >100 µM (AChE)Not reported

These structural nuances underscore imidazo[1,2-a]pyrazine’s versatility in targeting diverse enzymes through tailored electronic and steric modulation [2] [5] [8].

Properties

CAS Number

117718-88-4

Product Name

Imidazo[1,2-a]pyrazin-8-amine

IUPAC Name

imidazo[1,2-a]pyrazin-8-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8)

InChI Key

RZLXZEJRGRNLQR-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C(=N1)N

Canonical SMILES

C1=CN2C=CN=C2C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.